4-(5-(Dimethylamino)pentyl)aniline
Description
4-(5-(Dimethylamino)pentyl)aniline is an aromatic amine derivative featuring a pentyl chain substituted with a dimethylamino group at the terminal carbon, attached to the para position of an aniline ring. Its molecular formula is C₁₃H₂₂N₂ (molecular weight: 206.33 g/mol). This compound is likely utilized in pharmaceutical intermediates or organic synthesis, though specific applications require further research .
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-[5-(dimethylamino)pentyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-15(2)11-5-3-4-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3 |
InChI Key |
YQAUSPVSRCDZCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)pentyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 5-(dimethylamino)pentylamine under reducing conditions. The nitro group is first reduced to an amine, followed by the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 4-(5-(Dimethylamino)pentyl)aniline may involve large-scale nitration of aniline, followed by reduction and subsequent alkylation with 5-(dimethylamino)pentylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Dimethylamino)pentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(5-(Dimethylamino)pentyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-(Dimethylamino)pentyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring allows for π-π interactions, further stabilizing the compound’s binding to proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| 4-(5-(Dimethylamino)pentyl)aniline | Not reported | C₁₃H₂₂N₂ | 206.33 | Pentyl chain with terminal dimethylamino | Pharmaceutical intermediates, ligands |
| 5-[(Dimethylamino)methyl]-2-methylaniline | 107600-25-9 | C₁₀H₁₆N₂ | 164.25 | Dimethylaminomethyl, methyl groups | Organic synthesis, dye precursors |
| 4-[5-(4-Ethoxyphenoxy)pentoxy]aniline | 102321-36-8 | C₁₉H₂₅NO₃ | 315.41 | Ethoxyphenoxy-pentyloxy chain | Materials science, surfactants |
| 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline | Not reported | C₁₅H₂₁N₃OS | 291.41 | Thioether, furan, dimethylaminomethyl | Catalysis, drug discovery |
Key Observations:
- Chain Length and Flexibility: The pentyl chain in 4-(5-(Dimethylamino)pentyl)aniline provides greater conformational flexibility compared to the shorter dimethylaminomethyl group in 5-[(Dimethylamino)methyl]-2-methylaniline . This flexibility may enhance binding to hydrophobic pockets in proteins.
- Electronic Effects: The dimethylamino group increases electron density on the aniline ring via resonance, making it more reactive in electrophilic substitutions than analogs with ether linkages (e.g., 4-[5-(4-Ethoxyphenoxy)pentoxy]aniline) .
- Solubility: The tertiary amine in 4-(5-(Dimethylamino)pentyl)aniline improves water solubility at acidic pH due to protonation, whereas ethoxyphenoxy-containing analogs (e.g., 102321-36-8) are more lipophilic .
Spectral and Physicochemical Properties
- NMR Spectroscopy: The dimethylamino group in 4-(5-(Dimethylamino)pentyl)aniline would show a singlet at ~2.2 ppm (N(CH₃)₂) in ¹H NMR, while the pentyl chain protons resonate between 1.2–1.6 ppm. This contrasts with the aromatic protons in benzimidazole-containing analogs (), which exhibit complex splitting patterns .
- UV-Vis Spectroscopy: The aniline core absorbs near 280 nm, but substituents like dimethylamino or furan () cause bathochromic shifts due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
